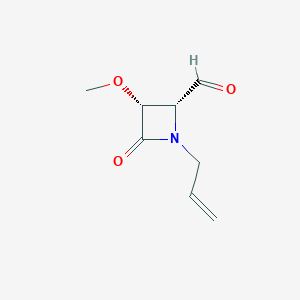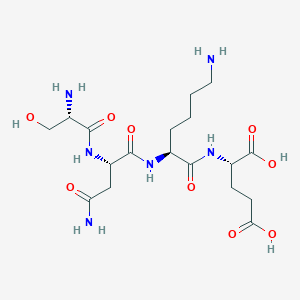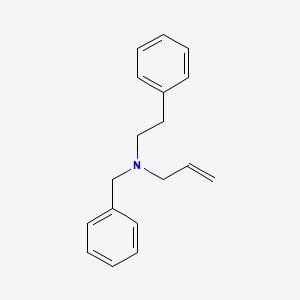![molecular formula C21H19N3O3 B14235656 Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]- CAS No. 503043-67-2](/img/structure/B14235656.png)
Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]- is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a benzamide core, an aminophenyl group, and a benzodioxolylamino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]- typically involves a multi-step process. One efficient method includes the use of N-(2-aminophenyl)benzamide and phenyl isocyanate. The reaction proceeds through a sequential nucleophilic/intramolecular addition process followed by transamidation . This method is noted for its atom-economy, practicality, and the ability to easily prepare substrates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of reagents and solvents are crucial for cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]- involves its interaction with specific molecular targets. For instance, it can inhibit histone deacetylases (HDACs) and kinases like Bcr-Abl . These interactions disrupt cellular processes, leading to antiproliferative effects in cancer cells. The compound’s structure allows it to bind effectively to these targets, blocking their activity and inducing cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-aminophenyl)benzamide: Shares the aminophenyl and benzamide groups but lacks the benzodioxolylamino moiety.
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: Contains a thiazole ring instead of the benzodioxolyl group.
Uniqueness
Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit both HDACs and kinases makes it a promising candidate for dual-targeted cancer therapies .
Propriétés
Numéro CAS |
503043-67-2 |
|---|---|
Formule moléculaire |
C21H19N3O3 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]benzamide |
InChI |
InChI=1S/C21H19N3O3/c22-17-3-1-2-4-18(17)24-21(25)15-7-5-14(6-8-15)12-23-16-9-10-19-20(11-16)27-13-26-19/h1-11,23H,12-13,22H2,(H,24,25) |
Clé InChI |
XXNKXNMALFWDTB-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)NCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


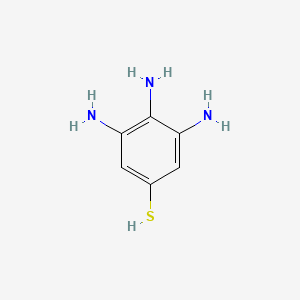
![4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14235580.png)
![1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B14235581.png)

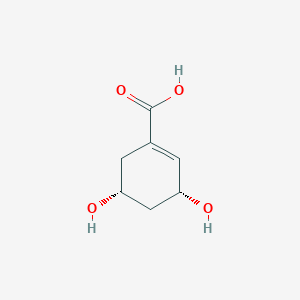
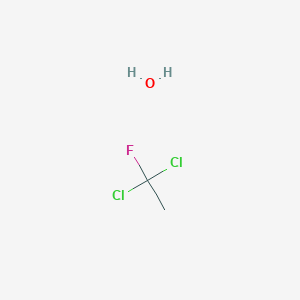
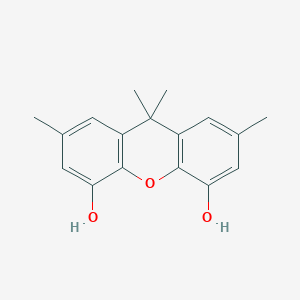
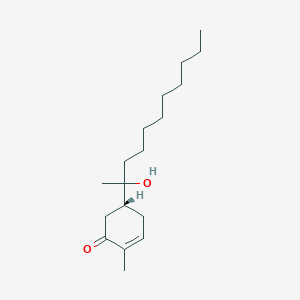
![Dibenzo[b,d]furan-1-sulfonic acid](/img/structure/B14235622.png)
